Pramocaine-d8 (hydrochloride)

Bioanalysis LC-MS/MS method development Stable isotope labeling

Pramocaine-d8 (hydrochloride), also designated [2H8]-Pramoxine hydrochloride salt, is a stable isotope-labeled (SIL) analog of the topical local anesthetic and antipruritic agent pramocaine (pramoxine). The compound bears eight deuterium atoms in place of hydrogen, yielding a molecular mass of 337.91 g·mol⁻¹ with a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 98% ²H.

Molecular Formula C17H28ClNO3
Molecular Weight 337.9 g/mol
Cat. No. B12412103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramocaine-d8 (hydrochloride)
Molecular FormulaC17H28ClNO3
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
InChIInChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i10D2,11D2,14D2,15D2;
InChIKeySYCBXBCPLUFJID-SKRVRLBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pramocaine-d8 (Hydrochloride) – Deuterated Internal Standard for LC-MS/MS Quantification of the Topical Anesthetic Pramocaine


Pramocaine-d8 (hydrochloride), also designated [2H8]-Pramoxine hydrochloride salt, is a stable isotope-labeled (SIL) analog of the topical local anesthetic and antipruritic agent pramocaine (pramoxine) [1]. The compound bears eight deuterium atoms in place of hydrogen, yielding a molecular mass of 337.91 g·mol⁻¹ with a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 98% ²H [2]. As an octa-deuterated internal standard, it is specifically designed for use in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays to correct for matrix effects, extraction losses, and ionization variability during quantitative determination of pramocaine in biological matrices, pharmaceutical formulations, and cosmetic products.

Why Pramocaine-d8 (Hydrochloride) Cannot Be Replaced by a Non-Isotopic or Lower-Label Internal Standard


Quantitative LC-MS/MS methods for pramocaine require internal standardization that closely mimics the analyte's chromatographic retention, extraction recovery, and ionization behavior. The current USP compendial assay for pramoxine hydrochloride cream employs dibutyl phthalate—a structurally unrelated, non-isotopic internal standard—which is suitable only for HPLC-UV detection and cannot correct for matrix-dependent ion suppression or enhancement in mass spectrometric detection [1]. Furthermore, guidelines for isotopic internal standard design specify that a mass difference of at least three mass units between analyte and internal standard is mandatory to avoid spectral overlap in small-molecule assays, and that at least three labeling isotopes must be retained on a fragment of significant intensity [2]. Pramocaine-d8, with an +8 Da mass shift and eight non-exchangeable deuterium labels, satisfies these requirements with a margin that reduces the risk of isotopic cross-talk and ensures interference-free selected reaction monitoring (SRM) transitions. A lower-labeled variant (e.g., d3 or d5) or a structural analog cannot simultaneously guarantee co-elution, matched ionization, and sufficient mass separation across the diverse sample matrices—plasma, urine, tissue homogenate, and cosmetic cream—in which pramocaine must be quantified.

Quantitative Comparative Evidence for Selecting Pramocaine-d8 (Hydrochloride) as an Internal Standard


Eight-Deuterium Mass Shift Exceeds the Minimum 3 Da Requirement, Ensuring Interference-Free MRM Channels

Pramocaine-d8 (hydrochloride) generates a parent ion [M+H]⁺ at m/z 338.9, representing an +8 Da shift from the unlabeled pramocaine hydrochloride [M+H]⁺ at m/z 330.9. This mass difference is 2.7-fold greater than the minimum 3 Da requirement established for small-molecule (<1,000 Da) SIL internal standards to prevent spectral overlap . For comparison, pramocaine-d9 provides a +9 Da shift (parent ion at m/z 339.9), which is only 1 Da larger. In triple-quadrupole MS/MS, where unit-mass resolution is typical, an 8 Da separation places the internal standard's isotope envelope well outside the natural ¹³C isotopic cluster of the analyte, eliminating cross-contribution of the internal standard signal to the analyte SRM channel—a risk that increases with lower-labeled (d3–d5) analogs [1].

Bioanalysis LC-MS/MS method development Stable isotope labeling

Certified Isotopic Enrichment ≥98% ²H and Chemical Purity ≥98% Minimize Unlabeled Analyte Interference

Alsachim's [2H8]-Pramoxine hydrochloride salt (Product C6507) carries a certified minimum isotopic enrichment of 98% ²H and a minimum chemical purity of 98.00% [1]. This dual specification is critical: the isotopic enrichment determines the residual unlabeled pramocaine fraction (≤2%), which contributes to the analyte-channel signal and sets a practical lower limit of quantification (LLOQ). For comparison, many commercial deuterated internal standards carry enrichment specifications of 97–99%, but lower-enrichment products (e.g., 95% ²H) introduce 2.5-fold more unlabeled carryover into the analyte MS channel. A purity of ≥98% additionally reduces the contribution of structurally related impurities that may generate isobaric or near-isobaric interferences. The stability of the label is also specified: the eight deuterium atoms are installed on non-exchangeable carbon positions of the butoxy-phenyl-morpholine scaffold, minimizing back-exchange in protic solvents and biological matrices—an advantage over deuterium placed on heteroatoms or α-carbonyl positions .

Isotope dilution mass spectrometry Internal standard characterization Quantitative accuracy

Isotopic Co-Elution Corrects Matrix Effects Not Addressed by the USP Compendial Internal Standard

The current USP monograph for Pramoxine Hydrochloride Cream specifies dibutyl phthalate as the internal standard for an HPLC-UV assay, with a required resolution of NLT 2.4 between pramoxine and dibutyl phthalate [1]. While adequate for UV-based detection, dibutyl phthalate exhibits different chromatographic retention (relative retention time ~1.25 vs. pramoxine), extraction recovery, and ionization efficiency compared to pramocaine. In contrast, SIL internal standards such as Pramocaine-d8, which co-elute with the analyte, have been demonstrated to compensate for matrix-induced ion suppression or enhancement across diverse biological matrices including plasma, urine, and tissue extracts—yielding significantly improved precision and accuracy . The GB/T 45213-2025 Chinese national standard for determining pramocaine in cosmetics by LC-MS/MS further supports the adoption of mass-spectrometry-based methods with appropriate isotopic internal standardization for complex sample matrices [2].

Matrix effect correction Isotope dilution Pharmacopeial method comparison

Product Stability Specification ≥1 Year Supports Multi-Batch Study Consistency and Procurement Planning

The Alsachim [2H8]-Pramoxine hydrochloride salt carries a documented minimum stability of ≥1 year under recommended storage conditions (tightly closed container, cool, dry, well-ventilated area) [1]. This specification is directly relevant to procurement decisions for multi-year pharmacokinetic studies, clinical trial support, and forensic toxicology proficiency testing programs, where lot-to-lot consistency and avoidance of mid-study re-qualification are critical. By comparison, freshly synthesized or custom-ordered deuterated standards without established stability data require users to independently verify integrity at each use, adding non-trivial cost and delay. The stability specification is complemented by the compound's ≥98% chemical purity, which provides a starting purity baseline from which degradation can be monitored .

Reference standard stability Long-term bioanalytical studies Supply chain reliability

Regulatory Alignment with GB/T 45213-2025 LC-MS/MS Framework for Pramocaine in Cosmetics

The newly promulgated Chinese national standard GB/T 45213-2025, effective August 1, 2025, specifies liquid chromatography–tandem mass spectrometry (LC-MS/MS) as the reference method for the determination of pramocaine (alongside amylocaine and butanilicaine) in cosmetic matrices including aqueous solutions, creams, emulsions, and powders [1]. While the standard text does not mandate a specific internal standard, the LC-MS/MS framework inherently requires isotope-labeled internal standards for quantitative accuracy in these complex, lipid-rich matrices. Pramocaine-d8, as the exact octa-deuterated isotopic analog, is structurally positioned to serve as the internal standard of choice for laboratories implementing this method, offering matched extraction recovery from cosmetic cream bases and matched ionization in ESI-positive mode—requirements that structural analogs such as dibutyl phthalate or other non-deuterated caine-class compounds cannot satisfy [2].

Cosmetic safety testing National standard compliance LC-MS/MS regulatory methods

Primary Application Scenarios Where Pramocaine-d8 (Hydrochloride) Provides Verifiable Scientific and Procurement Value


Bioanalytical Method Development and Validation for Pharmacokinetic Studies of Topical Pramocaine Formulations

During LC-MS/MS method development for quantifying pramocaine in plasma or dermal microdialysate following topical administration, selection of Pramocaine-d8 as the internal standard directly addresses the FDA/ICH BMV requirement for matrix effect evaluation. Its isotopic co-elution with the analyte (ΔRT ≈ 0 min) and the +8 Da mass shift ensure that the internal standard signal is acquired in an interference-free SRM channel, enabling accurate back-calculation of pramocaine concentrations across the calibration range. The ≥98% isotopic enrichment specification [1] means that unlabeled carryover into the analyte channel is ≤2%, supporting an achievable LLOQ in the sub-ng/mL range. The ≥1 year stability [2] ensures that a single purchased lot can support the entire preclinical-to-Phase I study timeline without re-qualification.

Quality Control Testing of Cosmetic Products per GB/T 45213-2025 National Standard

For analytical laboratories implementing the GB/T 45213-2025 LC-MS/MS method for monitoring pramocaine in imported or domestically produced cosmetics, Pramocaine-d8 serves as the matched isotopic internal standard that compensates for the diverse and complex matrices specified in the standard (aqueous solutions, creams, emulsions, powders) [1]. Unlike structural analog internal standards, the deuterated analog co-extracts and co-elutes with pramocaine from lipid-rich cream matrices, correcting for the substantial ion suppression commonly observed with cosmetic excipients (e.g., emulsifiers, oils, waxes). Use of Pramocaine-d8 can be documented in the method validation report to demonstrate compliance with the quantitative accuracy expectations of the national standard.

Pharmaceutical QC Release Testing: Bridging Compendial HPLC-UV to Modern LC-MS/MS Platforms

When a pharmaceutical manufacturer transitions from the USP Pramoxine Hydrochloride Cream HPLC-UV method (which uses dibutyl phthalate as internal standard) to an in-house LC-MS/MS stability-indicating method, substituting dibutyl phthalate with Pramocaine-d8 eliminates the retention-time mismatch (USP resolution NLT 2.4) and provides matched ionization correction across the chromatographic run [1]. This substitution enables the method to meet current ICH Q2(R1) validation parameters for accuracy and precision in the presence of degradation products, while retaining the quantitative link to the compendial reference standard through the unlabeled USP Pramoxine Hydrochloride RS used as the calibration standard.

Forensic Toxicology and Anti-Doping Analysis of Pramocaine in Biological Specimens

In forensic and doping-control contexts where pramocaine may be encountered as a cutting agent or topical anesthetic in sports, Pramocaine-d8 provides the +8 Da mass shift that decisively separates the internal standard's isotope envelope from the natural ¹³C contribution of the analyte—a requirement underscored by the Kumar et al. (1990) guideline that at least three labeling isotopes must be retained for interference-free selected ion monitoring [1]. The certified ≥98% chemical purity [2] further ensures that no co-eluting impurity generates false-positive or inflated quantitative results in confirmatory analysis, which is critical for results subject to legal or disciplinary scrutiny.

Quote Request

Request a Quote for Pramocaine-d8 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.